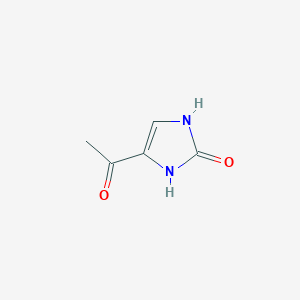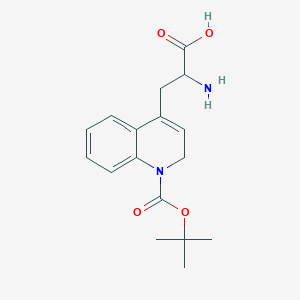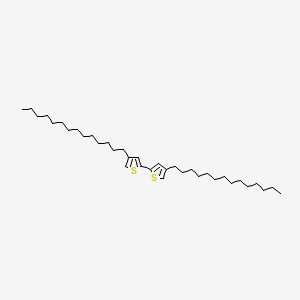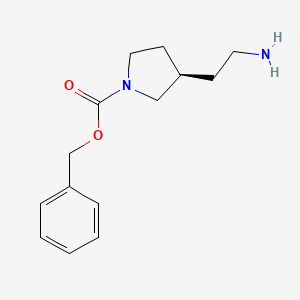
2-Methoxy-2,3-dihydro-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-2,3-dihydro-1,3-benzothiazole is a sulfur-containing heterocyclic compound. It belongs to the class of benzothiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The compound features a benzene ring fused to a thiazole ring, with a methoxy group attached to the second carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2,3-dihydro-1,3-benzothiazole can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with methoxyacetaldehyde under acidic conditions . The reaction typically proceeds as follows:
Condensation Reaction: 2-aminobenzenethiol reacts with methoxyacetaldehyde in the presence of an acid catalyst.
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs eco-friendly methods to minimize environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions are used to enhance yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated benzothiazole derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-2,3-dihydro-1,3-benzothiazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methoxy-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
2-Methoxy-2,3-dihydro-1,3-benzothiazole can be compared with other benzothiazole derivatives:
Similar Compounds:
Uniqueness: this compound stands out due to its specific methoxy group, which imparts unique chemical properties and biological activities compared to other benzothiazole derivatives.
Propiedades
Número CAS |
503564-47-4 |
|---|---|
Fórmula molecular |
C8H9NOS |
Peso molecular |
167.23 g/mol |
Nombre IUPAC |
2-methoxy-2,3-dihydro-1,3-benzothiazole |
InChI |
InChI=1S/C8H9NOS/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5,8-9H,1H3 |
Clave InChI |
CBAQHSHWYSXTGK-UHFFFAOYSA-N |
SMILES canónico |
COC1NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B13965233.png)

![4-[(E)-(Hydrazinylmethylidene)amino]-N-(pyridin-4-yl)benzamide](/img/structure/B13965242.png)
![1-(4-Aminobenzoyl)-7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B13965248.png)
